molecular formula C22H26N2O5 B3964108 N-[(1Z)-1-(furan-2-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide

N-[(1Z)-1-(furan-2-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide

Cat. No.: B3964108
M. Wt: 398.5 g/mol
InChI Key: KAMBCTKFOUPVJU-ZHZULCJRSA-N
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Description

N-[(1Z)-1-(furan-2-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide is a complex organic compound that features a furan ring, a morpholine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-(furan-2-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide typically involves a multi-step processThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-(furan-2-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group may produce alcohol derivatives .

Scientific Research Applications

N-[(1Z)-1-(furan-2-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1Z)-1-(furan-2-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The furan ring and morpholine ring can interact with enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-(furan-2-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, morpholine ring, and benzamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-16(2)15-29-18-7-5-17(6-8-18)21(25)23-20(14-19-4-3-11-28-19)22(26)24-9-12-27-13-10-24/h3-8,11,14,16H,9-10,12-13,15H2,1-2H3,(H,23,25)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMBCTKFOUPVJU-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1Z)-1-(furan-2-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide
Reactant of Route 2
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N-[(1Z)-1-(furan-2-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide
Reactant of Route 3
Reactant of Route 3
N-[(1Z)-1-(furan-2-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide
Reactant of Route 4
N-[(1Z)-1-(furan-2-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide
Reactant of Route 5
Reactant of Route 5
N-[(1Z)-1-(furan-2-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide
Reactant of Route 6
Reactant of Route 6
N-[(1Z)-1-(furan-2-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide

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